Cas no 2416229-13-3 ({7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol)
{7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol
- {7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol
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- MDL: MFCD32668602
- Inchi: 1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2
- InChI Key: HVDIQDKABWWSSJ-UHFFFAOYSA-N
- SMILES: OCC12C(C3CC1C2C3)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2
{7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664542-1mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 1mg |
$88.0 | 2022-02-28 | |
| Enamine | EN300-26664542-2mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 2mg |
$90.0 | 2022-02-28 | |
| Enamine | EN300-26664542-5mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 5mg |
$100.0 | 2022-02-28 | |
| Enamine | EN300-26664542-10mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 10mg |
$126.0 | 2022-02-28 | |
| Enamine | EN300-26664542-20mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 20mg |
$164.0 | 2022-02-28 | |
| Enamine | EN300-26664542-25mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 25mg |
$179.0 | 2022-02-28 | |
| Enamine | EN300-26664542-50mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 50mg |
$252.0 | 2022-02-28 | |
| Enamine | EN300-26664542-100mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 100mg |
$377.0 | 2022-02-28 | |
| Enamine | EN300-26664542-250mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 250mg |
$538.0 | 2022-02-28 | |
| Enamine | EN300-26664542-500mg |
{7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol |
2416229-13-3 | 95.0% | 500mg |
$847.0 | 2022-02-28 |
{7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on {7-aminotricyclo2.2.1.0,2,6heptan-1-yl}methanol
Recent Advances in the Study of 2416229-13-3 and {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol: A Comprehensive Research Brief
The chemical compound 2416229-13-3 and its derivative, {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds exhibit unique structural properties that make them promising candidates for various therapeutic applications. This research brief aims to provide an in-depth analysis of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the synthetic pathways for 2416229-13-3, emphasizing its role as a key intermediate in the production of more complex molecules. The compound's tricyclic structure, featuring a bridged amine and hydroxyl group, offers a versatile scaffold for further chemical modifications. Researchers have successfully utilized this scaffold to develop {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol, which has shown notable activity in modulating specific biological targets, including enzymes and receptors implicated in neurodegenerative diseases and cancer.
In vitro and in vivo studies have demonstrated that {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol exhibits potent inhibitory effects on certain kinases and proteases, suggesting its potential as a therapeutic agent. For instance, one study reported a significant reduction in tumor growth in mouse models treated with this compound, attributed to its ability to disrupt key signaling pathways involved in cell proliferation. Additionally, its neuroprotective properties have been explored in models of Alzheimer's disease, where it was found to reduce amyloid-beta aggregation and mitigate cognitive decline.
The pharmacokinetic profile of {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol has also been a focus of recent research. Studies indicate that the compound has favorable bioavailability and metabolic stability, which are critical for its development as a drug candidate. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are areas of active investigation. Advanced computational modeling and structure-activity relationship (SAR) studies are being employed to address these issues and refine the compound's therapeutic potential.
Looking ahead, the continued exploration of 2416229-13-3 and {7-aminotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol holds great promise for the development of novel therapeutics. Future research directions may include the synthesis of analogs with enhanced potency and selectivity, as well as preclinical trials to evaluate their safety and efficacy in humans. The integration of these compounds into targeted drug delivery systems could further enhance their therapeutic utility, paving the way for innovative treatments in oncology, neurology, and beyond.
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